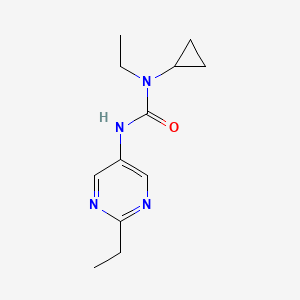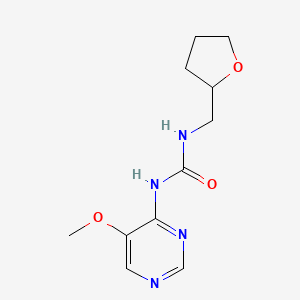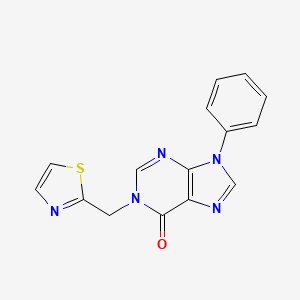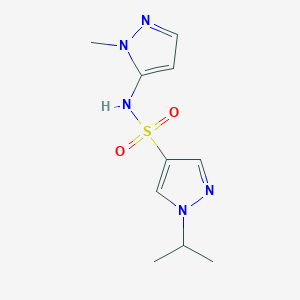
1-Cyclopropyl-1-ethyl-3-(2-ethylpyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-1-ethyl-3-(2-ethylpyrimidin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a pyrimidinyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-ethyl-3-(2-ethylpyrimidin-5-yl)urea typically involves the reaction of cyclopropyl isocyanate with 2-ethyl-5-aminopyrimidine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopropyl isocyanate+2-ethyl-5-aminopyrimidine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Cyclopropyl-1-ethyl-3-(2-ethylpyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a suitable base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 1-Cyclopropyl-1-ethyl-3-(2-ethylpyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including CDK2 inhibition.
Pyrimidinamine derivatives: Exhibiting fungicidal activity and used in agricultural applications.
Uniqueness
1-Cyclopropyl-1-ethyl-3-(2-ethylpyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and ethyl groups, along with the pyrimidinyl moiety, contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-cyclopropyl-1-ethyl-3-(2-ethylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-3-11-13-7-9(8-14-11)15-12(17)16(4-2)10-5-6-10/h7-8,10H,3-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWKNJCEDBNSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)NC(=O)N(CC)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-Dichloro-6-hydroxyphenyl)-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7414330.png)
![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B7414339.png)
![5-[2-[(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7414346.png)

![1-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-9-phenylpurin-6-one](/img/structure/B7414357.png)

![4-[[3-(Cyanomethyl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B7414367.png)

![4-[1-(4-chlorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide](/img/structure/B7414379.png)
![3-[1-(2-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7414400.png)
![3-amino-5-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7414404.png)
![1-(8-Azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one](/img/structure/B7414408.png)
